molecular formula C17H17N3O2S B2737084 Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 422560-81-4

Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2737084
CAS No.: 422560-81-4
M. Wt: 327.4
InChI Key: IYMCVKLCOLYLQI-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a benzylamino substituent at position 4, a methyl group at position 5, and an ethyl ester at position 6 of the fused thieno[2,3-d]pyrimidine scaffold. The synthesis typically involves condensation reactions of substituted aminothiophene carboxylates with appropriate amines or urea derivatives under reflux conditions, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-17(21)14-11(2)13-15(19-10-20-16(13)23-14)18-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCVKLCOLYLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores the compound's synthesis, biological activity, and relevant research findings.

Structural Overview

  • Molecular Formula : C17H17N3O2S
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : this compound

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that modify thieno[2,3-d]pyrimidine structures. The compound is derived from the modification of existing thienopyrimidine derivatives, which have been shown to exhibit promising anti-cancer properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of thienopyrimidines, including this compound, possess significant cytotoxic effects against various cancer cell lines:

  • MCF-7 and MDA-MB-231 Cells : These breast cancer cell lines are commonly used in research to evaluate the efficacy of anti-cancer compounds. The compound exhibited notable cytotoxicity with an IC50 value indicating its effectiveness in inhibiting cell proliferation.
CompoundCell LineIC50 (μg/mL)IC50 (μM)
This compoundMDA-MB-23152.560.16
This compoundMCF-762.860.24

These results indicate that the compound has a strong inhibitory effect on tumor growth, making it a candidate for further development as an anti-cancer agent.

The mechanism through which this compound exerts its effects may involve the disruption of cell cycle progression and induction of apoptosis in cancer cells. Studies have shown that thienopyrimidine derivatives can interfere with critical signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research published in various journals has indicated that thienopyrimidine derivatives can significantly reduce the viability of cancer cells while exhibiting lower toxicity to normal cells (e.g., BALB3T3). This selectivity is crucial for therapeutic applications.
  • Phototoxicity Assessment : In addition to cytotoxic effects, some studies have explored the phototoxic potential of these compounds under UV light exposure, revealing that certain structural modifications can enhance or mitigate this effect.
  • Cell Cycle Analysis : Flow cytometry analysis has demonstrated that treatment with this compound leads to alterations in cell cycle distribution, particularly an increase in the sub-G1 phase indicative of apoptosis.

Scientific Research Applications

Anticancer Applications

Numerous studies have explored the anticancer properties of compounds related to thieno[2,3-d]pyrimidines. Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Antitumor Activity

In a study focusing on related pyrimidine derivatives, compounds exhibited significant antitumor activity against human leukemia cell lines (K562 and CEM). The derivatives were synthesized and their cytotoxicity was evaluated; many showed promising results with low IC50 values, indicating strong inhibitory effects on cell proliferation. For example, compounds with specific substitutions demonstrated IC50 values as low as 14.0 μM against K562 cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research has indicated that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides revealed substantial antimicrobial activity against various bacterial strains. The study utilized in silico methods to predict activity and confirmed these findings through in vitro assays. The results indicated that modifications to the thieno[2,3-d]pyrimidine structure could enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl group or modifications to the thieno-pyrimidine core can significantly influence biological activity.

Substituent Activity IC50 (μM)
Para-chloroAntitumor14.0
Meta-dichloroAntitumor15.0
BenzoyloxyAntimicrobialVaries

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Conditions Reagents Product Reference
Acidic hydrolysisHCl (aqueous), reflux4-(Benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Basic hydrolysisNaOH (aqueous), refluxSodium 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester group acting as a leaving group. Basic hydrolysis generates the carboxylate salt, while acidic conditions yield the free carboxylic acid.

Esterification/Transesterification

The ethyl ester can be modified to other esters under alcoholysis conditions:

Reagents Conditions Product Reference
Methanol, H₂SO₄Reflux, 12 hMethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Propanol, TsOHReflux, 10 hPropyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Transesterification is catalyzed by Brønsted acids, enabling the substitution of the ethoxy group with other alcohols.

Nucleophilic Substitution at the Benzylamino Group

The benzylamino group participates in nucleophilic substitution reactions, particularly under basic conditions:

Reagents Conditions Product Reference
Methyl iodide, NaHDMF, 0°C → RT, 6 h4-(N-Methylbenzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Allyl bromide, K₂CO₃DMF, 60°C, 8 h4-(N-Allylbenzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

The reaction with methyl iodide demonstrates regioselective N-alkylation, preserving the thienopyrimidine core.

Acylation Reactions

The benzylamino group undergoes acylation to form amide derivatives:

Reagents Conditions Product Reference
Acetyl chloride, pyridine0°C → RT, 4 h4-(N-Acetylbenzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Benzoyl chloride, Et₃NDCM, RT, 3 h4-(N-Benzoylbenzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Acylation proceeds via the formation of an intermediate acyl chloride, which reacts with the amine group.

Thienopyrimidine Ring Functionalization

The methyl group on the thieno ring participates in free-radical bromination:

Reagents Conditions Product Reference
NBS, AIBN, CCl₄Reflux, 12 h5-(Bromomethyl)-4-(benzylamino)thieno[2,3-d]pyrimidine-6-carboxylate

This reaction enables further derivatization of the methyl group for applications in medicinal chemistry.

Biological Activity via Reactivity

While not a direct chemical reaction, the compound’s biological activity (e.g., IC₅₀ = 45 nM against MDA-MB-231 breast cancer cells) is linked to its ability to inhibit enzymatic targets through non-covalent interactions, such as hydrogen bonding with the benzylamino group and π-stacking with the thienopyrimidine core .

Comparison with Similar Compounds

Structural and Functional Insights

  • Solubility : The ethyl ester at position 6 enhances solubility in organic solvents, facilitating synthetic modifications .
  • Stability : Halogenated derivatives (e.g., 14c, 14d) show greater thermal stability (higher melting points) compared to methoxy-substituted analogs .
  • Synthetic Flexibility: The chloro substituent in Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate () serves as a precursor for nucleophilic aromatic substitution, enabling diverse functionalization .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and its analogues?

The synthesis typically involves nucleophilic substitution reactions at the 4-position of the thienopyrimidine core. Key steps include:

  • Condensation reactions : For example, reacting 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with benzylamine under reflux in ethanol, often catalyzed by sodium carbonate or p-toluenesulfonic acid .
  • Microwave-assisted synthesis : Enhanced reaction efficiency (e.g., 63% yield in 30 minutes at 150°C) compared to traditional reflux methods .
  • One-pot protocols : Triethyl orthoformate-mediated cyclocondensation with amines, yielding derivatives in good yields (e.g., 82–97% for halogen-substituted analogues) .

Q. Table 1: Representative Synthetic Conditions

Reaction TypeConditionsYieldReference
RefluxEthanol, Na₂CO₃, 8–10 hours82–97%
Microwave1,4-dioxane, 150°C, 30 minutes63%
One-potAcetic acid catalyst, RT89%

Q. How is the structural integrity of this compound validated in academic research?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, as seen in orthorhombic systems (e.g., P2₁2₁2₁ space group, a = 8.1682 Å) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key signals include δ = 3.84 ppm (ester -OCH₃) and δ = 171.0 ppm (carbonyl C=O) .
    • HRMS : Confirms molecular formulas (e.g., [C₁₉H₁₇FeN₃O₂S + H⁺] observed at m/z 407.2716) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Derivatives like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamide show moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa .
  • Kinase/HDAC inhibition : Thienopyrimidine-hydroxamic acid hybrids demonstrate dual inhibitory activity in cancer models, though specific data for the benzylamino variant requires further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

Discrepancies often arise from:

  • Catalyst choice : p-Toluenesulfonic acid vs. sodium carbonate alters reaction kinetics .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance microwave efficiency vs. ethanol in reflux .
  • Purification methods : Column chromatography (hexane/ethyl acetate gradients) vs. recrystallization impacts isolated yields .

Recommendation : Systematic optimization using Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What strategies are effective in optimizing reaction conditions for scale-up?

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes but requires specialized equipment .
  • Solvent selection : Ethanol is cost-effective for large-scale recrystallization, while 1,4-dioxane improves solubility but poses toxicity concerns .
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized p-TsOH) can enhance sustainability .

Q. How do structural modifications at the 4-position influence biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial potency but reduce solubility .
    • Bulky groups (e.g., ferrocenyl) improve kinase inhibition but may increase metabolic instability .
  • Methodological validation :
    • Docking studies : Correlate steric/electronic properties with target binding (e.g., HDAC active sites) .
    • SAR tables : Quantify IC₅₀ shifts with substituent changes .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Solubility issues : Limited solubility in aqueous buffers complicates bioassays. Use DMSO stock solutions with ≤0.1% final concentration .
  • Crystallization difficulties : Ethanol/ethyl acetate mixtures yield suitable single crystals for X-ray studies .
  • Purity validation : LC-MS with C18 columns (5 µm, 110 Å) confirms >95% purity .

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